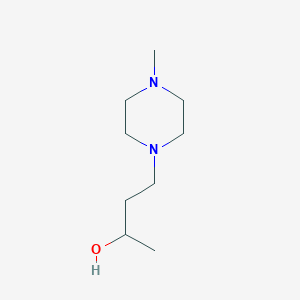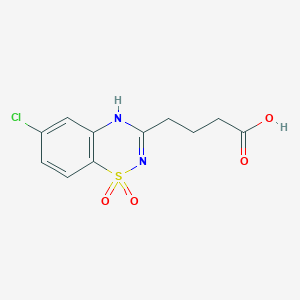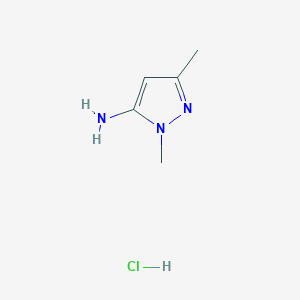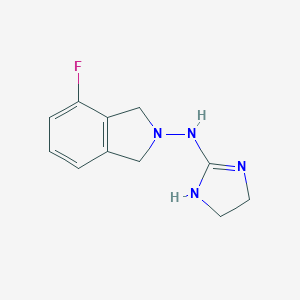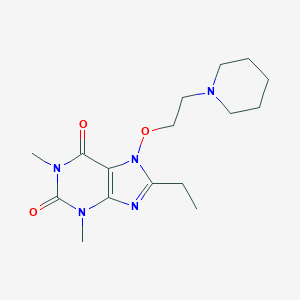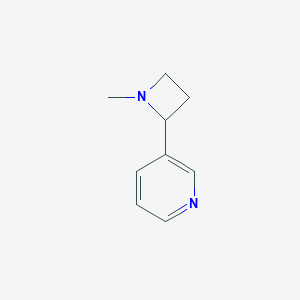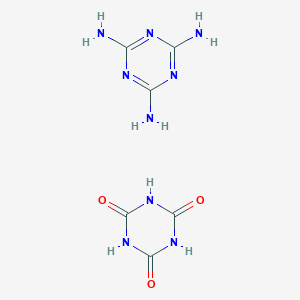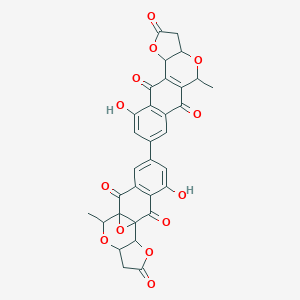
Crisamicin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crisamicin C is a secondary metabolite that belongs to the group of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces albus in 1975. Since then, Crisamicin C has been the focus of several scientific studies due to its potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Crisamicin C is a novel antibiotic discovered in Micromonospora purpureochromogenes subsp. halotolerans. It is structurally related to crisamicin A but features an additional oxygen, making it a more potent antibiotic with activity primarily against Gram-positive bacteria. The substance was isolated and its structure, physico-chemical properties, and biosynthesis were thoroughly investigated (Russell et al., 1988).
Chemical Synthesis and Structural Studies
Significant research has been conducted on the chemical synthesis of crisamicin C. Efforts include a stereoselective total synthesis and the exploration of different synthetic pathways. These studies are vital for understanding the compound's chemical nature and potential for large-scale production (Li et al., 2008), (Brimble et al., 2014), (Kopp & Brückner, 2020).
Antimicrobial Activity
Research on crisamicin A, closely related to crisamicin C, has shown that these compounds possess antimicrobial properties, primarily against Gram-positive bacteria. Studies also explore its cytotoxic effects on certain cancer cell lines, suggesting potential broader applications in medical research (Yeo et al., 2002).
Biosynthesis Studies
Understanding the biosynthesis of crisamicin C provides insights into its natural production and potential for bioengineering. Studies have utilized carbon-13 labeled acetate feeding experiments to confirm structural features and biosynthesis pathways (Nelson et al., 1988).
Eigenschaften
CAS-Nummer |
100630-79-3 |
|---|---|
Produktname |
Crisamicin C |
Molekularformel |
C32H22O13 |
Molekulargewicht |
614.5 g/mol |
IUPAC-Name |
7-hydroxy-5-(7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl)-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |
InChI |
InChI=1S/C32H22O13/c1-9-21-24(27-17(41-9)7-19(35)43-27)26(38)22-13(25(21)37)3-11(5-15(22)33)12-4-14-23(16(34)6-12)29(40)32-30-18(8-20(36)44-30)42-10(2)31(32,45-32)28(14)39/h3-6,9-10,17-18,27,30,33-34H,7-8H2,1-2H3 |
InChI-Schlüssel |
CHWSBZJOQBRSAL-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |
Kanonische SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |
Synonyme |
crisamicin C CRS-C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




